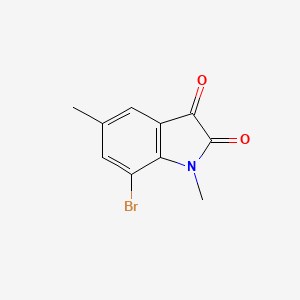

7-bromo-1,5-dimethyl-1H-indole-2,3-dione

Übersicht

Beschreibung

7-Bromo-1,5-dimethyl-1H-indole-2,3-dione: is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 1st and 5th positions on the indole ring, along with a dione functional group at the 2nd and 3rd positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione typically involves the bromination of 1,5-dimethylindole-2,3-dione. One common method is to treat 1,5-dimethylindole-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 7-Bromo-1,5-dimethyl-1H-indole-2,3-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced indole derivatives.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for this purpose.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry: 7-Bromo-1,5-dimethyl-1H-indole-2,3-dione is used as a building block in the synthesis of more complex indole derivatives

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the interactions of indole-based compounds with biological targets such as enzymes and receptors.

Medicine: this compound and its derivatives have shown potential as therapeutic agents. They are investigated for their anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dione functional group play crucial roles in these interactions. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the indole ring structure allows for π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Vergleich Mit ähnlichen Verbindungen

7-Bromo-1H-indole-2,3-dione: Similar to 7-bromo-1,5-dimethyl-1H-indole-2,3-dione but lacks the methyl groups at the 1st and 5th positions.

1,5-Dimethyl-1H-indole-2,3-dione: Similar to this compound but lacks the bromine atom at the 7th position.

7-Bromo-3-methyl-1H-indole-2,3-dione: Similar to this compound but has only one methyl group at the 3rd position.

Uniqueness: The presence of both the bromine atom and the two methyl groups in this compound imparts unique chemical and biological properties to the compound. These structural features enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

7-Bromo-1,5-dimethyl-1H-indole-2,3-dione is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. Its unique chemical structure, characterized by the presence of a bromine atom and two methyl groups, enhances its reactivity and binding affinity to biological targets.

The compound's chemical formula is with a molecular weight of 246.08 g/mol. The presence of the bromine atom at the 7-position is significant for its biological activity, as it influences the compound's interaction with enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound inhibits specific enzymes associated with cancer cell proliferation. This inhibition occurs through competitive binding to the active sites of these enzymes.

- Apoptosis Induction : It activates pro-apoptotic signaling pathways while inhibiting anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

- Metabolic Pathway Alteration : The compound interacts with various metabolic enzymes, resulting in altered metabolic flux and reduced energy production in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrate that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast and colon cancer cells by inducing cell cycle arrest and apoptosis.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound can enhance the overall efficacy of treatment regimens.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens:

- Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

- Fungal Activity : The compound also exhibits antifungal properties, making it a candidate for further exploration in treating fungal infections.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Demonstrated significant reduction in cell viability in breast cancer cell lines at concentrations ≥ 10 µM. |

| Study B | Assess antimicrobial properties | Showed effective inhibition against Staphylococcus aureus and Candida albicans with MIC values of 15 µg/mL. |

| Study C | Investigate mechanism of action | Identified activation of caspase pathways leading to apoptosis in treated cancer cells. |

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations (up to 10 µM), it selectively inhibits cancer cell growth without inducing toxicity in normal cells.

- High Doses : Higher concentrations may lead to cytotoxicity; thus, careful dosage optimization is crucial for therapeutic applications.

Future Directions

Research into this compound continues to expand:

- Drug Development : Ongoing studies aim to develop derivatives with enhanced potency and selectivity for specific cancer types.

- Combination Therapies : Investigating its use alongside existing treatments to improve patient outcomes in oncology.

Eigenschaften

IUPAC Name |

7-bromo-1,5-dimethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-3-6-8(7(11)4-5)12(2)10(14)9(6)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGORGSQXLSCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366282 | |

| Record name | 7-bromo-1,5-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124807-89-2 | |

| Record name | 7-bromo-1,5-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.